molecular formula C7H2BrCl2N B3239784 3-Bromo-2,6-dichlorobenzonitrile CAS No. 1421620-35-0

3-Bromo-2,6-dichlorobenzonitrile

Cat. No. B3239784
CAS RN: 1421620-35-0
M. Wt: 250.9 g/mol
InChI Key: OZVRMRBTVDVNNQ-UHFFFAOYSA-N
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Description

3-Bromo-2,6-dichlorobenzonitrile is a chemical compound with the molecular formula C7H2BrCl2N . It has a molecular weight of 250.91 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H2BrCl2N/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 250.91 . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Molecular Structure Analysis

The molecular structure of related compounds like 4-bromo-2,6-dichlorobenzonitrile has been studied, revealing notable features such as short distances between certain atoms, suggesting interactions between different molecular components (Britton, 1997).

Cellulose Synthesis Inhibition

Research has shown that compounds like 2,6-Dichlorobenzonitrile (DCB) inhibit cellulose synthesis, a key process in plant cells. This property has been utilized in various studies to understand cellulose synthesis and its inhibition (Debolt, Gutierrez, Ehrhardt, & Somerville, 2007).

Environmental and Microbial Degradation

Studies on the microbial degradation of similar compounds, such as dichlobenil (a benzonitrile herbicide), provide insights into environmental fate, degradation pathways, and the diversity of degrader organisms. This is crucial for understanding the environmental impact and breakdown of these chemicals (Holtze, Sørensen, Sørensen, & Aamand, 2008).

Spectroscopic and Thermodynamic Analysis

Studies have been conducted on the spectroscopy and thermodynamics of derivatives of similar compounds, like 2,6-dichlorobenzamide. These studies include analyzing vibrational spectra, molecular electrostatic potential, and thermodynamic functions, which are essential for understanding the physical and chemical properties of these compounds (Tao, Han, Li, Han, & Liu, 2016).

Vapor Pressure and Phase Transition Studies

Research on chlorinated compounds, including 2,6-dichlorobenzonitrile, has focused on determining their vapor pressures and thermodynamic properties. These studies are significant for understanding the environmental behavior and potential impact of these substances (Almeida, Pinheiro, & Monte, 2023).

Analytical Chemistry and Groundwater Quality

Advancements in analytical methods have been made for determining compounds like dichlobenil and its metabolites in groundwater. Such methods are crucial for monitoring environmental pollution and ensuring water quality (Porazzi, Martínez, Fanelli, & Benfenati, 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The signal word for this compound is "Warning" . It’s important to handle this compound with appropriate safety measures, including wearing protective equipment and avoiding contact with skin and eyes .

properties

IUPAC Name

3-bromo-2,6-dichlorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl2N/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVRMRBTVDVNNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C#N)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 1 mL of conc. H2SO4 was portionwise added sodium nitrite (1.38 mmol). After complete dissolution, a solution of 3-amino-2,6-dichlorobenzonitrile (1.24 mmol) in 2.5 mL glacial acetic acid was added at 0° C. After 30 min at 0° C., a precooled solution of CuBr (2.76 mmol) in 0.5 mL HBr (48% in H2O) was slowly added. The reaction was stirred at 0° C. for 45 min and then at RT for 45 min. The mixture was quenched with water and extracted with EtOAc (3×). The combined organic layers were washed with brine, dried over MgSO4 and concentrated in vacuo to give the desired product as brown solid.
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.38 mmol
Type
reactant
Reaction Step Two
Quantity
1.24 mmol
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
solvent
Reaction Step Three
[Compound]
Name
CuBr
Quantity
2.76 mmol
Type
reactant
Reaction Step Four
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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